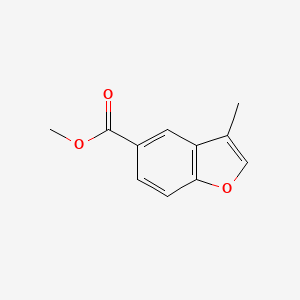
methyl 3-methyl-1-benzofuran-5-carboxylate
Numéro de catalogue B6164939
Poids moléculaire: 190.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06894042B2
Procedure details


Methyl 4-(allyloxy)-3-iodobenzoate (587 mg, 1.84 mmol) is combined with Pd(OAc)2 (5%, 20 mg, 0.1 mmol), Na2CO3 (487 mg, 4.6 mmol), sodium formate (125 mg, 1.8 mmol) and n-Bu4NCl.H2O (561 mg, 2.0 mmol) in DMF (5 mL) and heated to 80° C. for 2 days. The mixture is concentrated under high vacuum and partitioned between 50% saturated NaCl (10 mL) and CH2Cl2 (4×10 mL). The combined organics are washed with 5% HCl (10 mL), dried (Na2SO4) and concentrated to a brown oil. The crude material is chromatographed over 15 g slurry-packed silica gel, eluting with 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 153 mg (44%) of methyl 3-methyl-1-benzofuran-5-carboxylate as a white solid. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found: 191.0705 (M+H)+.






Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1I)[CH:2]=[CH2:3].C([O-])([O-])=O.[Na+].[Na+].C([O-])=O.[Na+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O.CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:3][C:2]1[C:6]2[CH:7]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH:13]=[CH:14][C:5]=2[O:4][CH:1]=1 |f:1.2.3,4.5,6.7.8,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
587 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C=C(C(=O)OC)C=C1)I
|
Step Two
|
Name
|
|
|
Quantity
|
487 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
125 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
561 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Six
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated under high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between 50% saturated NaCl (10 mL) and CH2Cl2 (4×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics are washed with 5% HCl (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 15 g slurry-packed silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 15% EtOAc/hexane
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=COC2=C1C=C(C=C2)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 153 mg | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
